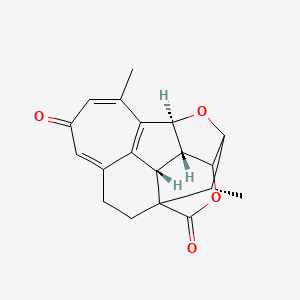
Harringtonolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Harringtonolide is a complex organic molecule with a unique hexacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Harringtonolide typically involves multiple steps, including cyclization and functional group modifications. The exact synthetic route can vary, but it generally requires precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening and process optimization ensures that the industrial synthesis is both cost-effective and environmentally sustainable.
化学反应分析
Types of Reactions
Harringtonolide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Antiproliferative Activity
Harringtonolide and its derivatives have been extensively tested for their antiproliferative activity against various cancer cell lines. A systematic study evaluated 17 semi-synthetic derivatives of this compound against four human cancer cell lines (HCT-116, A375, A549, and Huh-7) and one normal cell line (L-02). Among these derivatives, one compound exhibited a selectivity index of 56.5, indicating significant potential for selective targeting of cancer cells while sparing normal cells .
| Compound | Cell Line Tested | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| This compound | A375 | 43 | N/A |
| Derivative 6 | Huh-7 | N/A | 56.5 |
| Derivative 11a | HCT-116 | N/A | N/A |
Antiviral Activity
This compound has also shown promising antiviral properties. Preliminary tests indicated that it possesses antiviral activity against certain viruses, although specific mechanisms remain to be fully elucidated . The compound's ability to interfere with viral replication pathways positions it as a candidate for further antiviral drug development.
Plant Growth Inhibition
In addition to its medicinal applications, this compound has demonstrated significant plant growth inhibitory effects. It has been shown to inhibit the growth of various plant species, including tobacco and beans. This property suggests potential uses in agricultural applications as a natural herbicide .
Case Studies
- Study on Antitumor Activity : A study published in Nature highlighted this compound's ability to induce necrosis in KB tumor cells at low concentrations (IC50 = 43 nM). This study provided insights into the compound's potential as an antitumor agent .
- Synthesis and Derivative Development : Research focused on the semi-synthesis of this compound derivatives revealed structure-activity relationships that are essential for optimizing its cytotoxic properties. Modifications to the tropone and lactone moieties were found to be crucial for enhancing biological activity .
- Antiviral Studies : Another study explored the antiviral efficacy of this compound against specific viral strains, prov
作用机制
The mechanism of action of Harringtonolide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Barrelene: A polycyclic compound with a barrel-like structure.
Basketane: A polycyclic alkane resembling a basket.
Cubane: A cubic-shaped polycyclic hydrocarbon.
Uniqueness
What sets Harringtonolide apart from these similar compounds is its specific arrangement of rings and functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a wide range of chemical reactions and its potential use in various scientific fields make it a compound of significant interest.
属性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |
InChI |
InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13+,14+,15?,16+,17?,19?/m0/s1 |
InChI 键 |
QNJIIOHVULPMRL-OFSDVKARSA-N |
SMILES |
CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |
手性 SMILES |
C[C@H]1C2C3[C@@H]4[C@@H]5C1(CCC6=CC(=O)C=C(C(=C56)[C@H]4O2)C)C(=O)O3 |
规范 SMILES |
CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |
同义词 |
hainanolide harringtonolide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















